![molecular formula C7H9IN2O2 B2482505 ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 799835-39-5](/img/structure/B2482505.png)
ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 799835-39-5 . It has a molecular weight of 280.07 and its linear formula is C7H9IN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is represented by the linear formula C7H9IN2O2 . The InChI Code is 1S/C7H9IN2O2 .Physical And Chemical Properties Analysis
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
- Antimicrobial Agents : Researchers have investigated pyrazole derivatives for their antimicrobial properties. Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate could be explored as a potential antimicrobial agent, contributing to the fight against bacterial and fungal infections .
- Anticancer Activity : Pyrazoles have shown promise as anticancer agents. This compound might be evaluated for its cytotoxic effects on cancer cells, potentially leading to novel therapies .
- Diverse Methods : Scientists have explored various methods for synthesizing pyrazole derivatives. These include transition-metal-catalyzed reactions, photoredox reactions, one-pot multicomponent processes, and innovative reactants .
- Regioselective Synthesis : Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate could serve as a building block for regioselective synthesis of other pyrazole derivatives .
- Pesticide Development : Pyrazoles have been investigated as potential pesticides. Researchers might explore the efficacy of this compound in protecting crops from pests and diseases .
- Functional Materials : Pyrazole derivatives have been used in the design of functional materials, including organic semiconductors. Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate could contribute to this field .
- Fluorination Strategies : The demand for fluorinated compounds in pharmaceuticals and agrochemicals has increased. Researchers may investigate the synthesis of fluorinated pyrazole derivatives, potentially utilizing this compound as a starting material .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Fluorinated Compounds and Pharmaceuticals
Biological Assays and Mechanistic Studies
Safety and Hazards
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Future Directions
While specific future directions for ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate are not mentioned in the literature, there are ongoing research efforts to develop innovative protocols for the synthesis of pyrazole derivatives . These efforts aim to create eco-friendly methods that offer simple reaction workups .
Mechanism of Action
Target of Action
This compound is a derivative of pyrazole, a heterocyclic compound that has been found to have various biological activities
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structure and targets
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects
properties
IUPAC Name |
ethyl 3-iodo-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQPNWRQKHYCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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